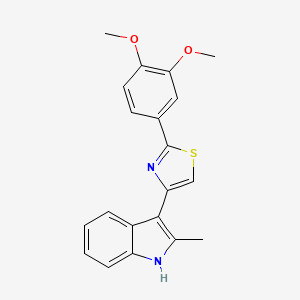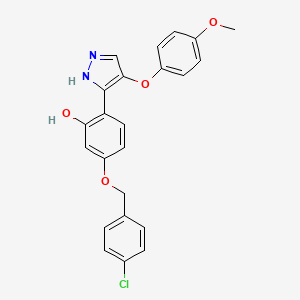![molecular formula C24H17NO7 B3475007 [3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate](/img/structure/B3475007.png)
[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate
Vue d'ensemble
Description
[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure substituted with a 2,5-dimethylphenoxy group and a 4-nitrobenzoate ester
Méthodes De Préparation
The synthesis of [3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.
Introduction of the 2,5-Dimethylphenoxy Group: This can be achieved through nucleophilic substitution reactions where the chromen-4-one core is reacted with 2,5-dimethylphenol in the presence of a suitable base.
Esterification with 4-Nitrobenzoic Acid: The final step involves the esterification of the hydroxyl group on the chromen-4-one core with 4-nitrobenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions, to introduce other substituents.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of [3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to [3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate include other chromen-4-one derivatives with different substituents. Some examples are:
- 3-(3,5-Dimethylphenoxy)-2-ethyl-7-hydroxy-4H-chromen-4-one
- 3-(3,5-Dimethylphenoxy)-7-hydroxy-4H-chromen-4-one
- 3-(3,4-Dimethylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
These compounds share a similar core structure but differ in the nature and position of substituents, which can significantly affect their chemical properties and applications
Propriétés
IUPAC Name |
[3-(2,5-dimethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO7/c1-14-3-4-15(2)20(11-14)32-22-13-30-21-12-18(9-10-19(21)23(22)26)31-24(27)16-5-7-17(8-6-16)25(28)29/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNKBAKSQMDEJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-bromophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amine](/img/structure/B3474937.png)
![3-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B3474941.png)

![N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-methylphenyl}-4-methylbenzenesulfonamide](/img/structure/B3474956.png)

![[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] cyclohexanecarboxylate](/img/structure/B3474980.png)
![2-METHYLPROPYL 2-{[3-(2,5-DIMETHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE](/img/structure/B3474988.png)

![N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]-3-nitrobenzamide](/img/structure/B3475020.png)
![Ethyl 4-[(2,3-dimethylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B3475028.png)
![Ethyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B3475033.png)
![Ethyl 6-ethoxy-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate](/img/structure/B3475034.png)
